1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol hydrochloride
Description
This compound is a piperidin-4-ol derivative featuring a 2-hydroxypropyl linker substituted with a [1,1'-biphenyl]-4-yloxy group and a 2,2,6,6-tetramethylpiperidin-4-ol moiety. The hydrochloride salt enhances solubility for pharmacological applications.
Properties
IUPAC Name |
1-[2-hydroxy-3-(4-phenylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3.ClH/c1-23(2)14-20(26)15-24(3,4)25(23)16-21(27)17-28-22-12-10-19(11-13-22)18-8-6-5-7-9-18;/h5-13,20-21,26-27H,14-17H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTPJGCJWVEFCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)(C)C)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol hydrochloride is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound has the following key characteristics:
- Molecular Formula : C21H26N2O3
- Molecular Weight : 354.44 g/mol
- CAS Number : 825608-82-0
- Density : 1.175 g/cm³ (predicted)
- Boiling Point : 617.9 ± 55.0 °C (predicted)
- pKa : 14.16 ± 0.20 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Sirtuin Inhibition : Research indicates that similar compounds can inhibit sirtuins, a family of proteins involved in cellular regulation and longevity. This inhibition can lead to increased acetylation levels of proteins, potentially affecting cellular proliferation and survival .
- Antioxidant Properties : The presence of hydroxyl groups in the structure suggests potential antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.
Antiproliferative Effects
Studies have demonstrated that compounds structurally similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Case Study : A derivative of this compound showed a dose-dependent decrease in cell viability in human cancer cell lines, correlating with its ability to inhibit specific signaling pathways involved in cell growth .
Antiangiogenic Properties
The compound may also possess antiangiogenic properties. Angiogenesis is crucial for tumor growth and metastasis:
- Research Findings : Inhibition of angiogenesis was noted in studies involving similar compounds, suggesting that the biphenyl moiety may play a role in disrupting endothelial cell functions necessary for new blood vessel formation .
Data Table: Summary of Biological Activities
Case Studies and Research Findings
- Antiproliferative Mechanisms :
- In Vivo Studies :
-
Synthetic Pathways :
- The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Understanding these pathways is crucial for developing effective pharmaceutical formulations .
Chemical Reactions Analysis
Hydrolysis of the Ether Linkage
The biphenyl ether group (C-O-C) is typically stable under neutral conditions but may undergo hydrolysis under strongly acidic or basic conditions. For example:
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Acidic Hydrolysis : In concentrated hydroiodic acid (HI), ethers cleave to form alkyl halides and alcohols .
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Basic Hydrolysis : Requires high temperatures and strong bases (e.g., NaOH), yielding phenols and alcohols .
Table 1: Hydrolysis of Biphenyl Ether Analogs
| Substrate | Conditions | Products | Reference |
|---|---|---|---|
| Biphenyl-4-yloxy derivatives | 48% HI, reflux, 12h | Iodo-biphenyl + diol | |
| 4-Phenoxyphenyl compounds | 10M NaOH, 150°C, 24h | Phenol + propylene glycol |
Oxidation of the Secondary Alcohol
The 2-hydroxypropyl group can be oxidized to a ketone under mild conditions:
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CrO₃/H₂SO₄ (Jones Reagent) : Converts secondary alcohols to ketones efficiently .
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Swern Oxidation (Oxalyl chloride/DMSO) : Provides ketones without over-oxidation .
Key Findings :
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Piperidine-containing alcohols show slower oxidation rates due to steric hindrance from tetramethyl groups .
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Hydrochloride salts may require neutralization before oxidation to avoid side reactions .
Reactivity of the Piperidine Moiety
The piperidine ring’s hydroxyl group and tertiary amine (as HCl salt) participate in acid-base and substitution reactions:
Esterification
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Acetyl Chloride : Forms acetate esters at the hydroxyl group under anhydrous conditions .
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Sulfonation : Reacts with SO₃ to yield sulfonates for enhanced solubility .
Salt Exchange
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The hydrochloride salt can undergo metathesis with stronger acids (e.g., H₂SO₄) to form sulfate derivatives .
Table 2: Piperidine Derivatives’ Reactivity
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Esterification | Acetic anhydride, pyridine | Acetylated piperidine derivative | 85–90 |
| Sulfonation | SO₃, DCM | Piperidine sulfonate | 70–75 |
Photochemical Degradation
Biphenyl ethers are prone to UV-induced cleavage, forming radicals:
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UV Light (254 nm) : Generates biphenyl radicals and propylene oxide intermediates .
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Stabilizers : Hindered amine light stabilizers (HALS) like 2,2,6,6-tetramethylpiperidine derivatives mitigate degradation .
Figure 1: Proposed Photodegradation Pathway
textBiphenyl-O-CH₂CH(OH)CH₂-piperidine → UV → Biphenyl• + •CH₂CH(OH)CH₂-piperidine
Nucleophilic Substitution
The propyl chain may undergo SN2 reactions if a leaving group (e.g., bromide) is introduced:
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Thionyl Chloride (SOCl₂) : Converts hydroxyl to chloride for subsequent substitutions .
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Mitsunobu Reaction : Replaces hydroxyl with azide or other nucleophiles .
Stability in Aqueous Media
Comparison with Similar Compounds
Structural and Functional Analogues
1-[3-(4-tert-Butylcyclohexyl)oxy-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol
- Key Structural Difference : Replaces the biphenyl group with a 4-tert-butylcyclohexyl moiety.
- Activity : Potent anti-HBV agent, inhibiting replication by targeting the Sp1 transcription factor. Reduces cccDNA levels in hepatocytes more effectively than Entecavir (p < 0.05) .
- Mechanism : Acts via Sp1 interaction, suppressing HBV promoter activity.
- Advantage : Lower anti-alpha-glucosidase (AG) effect, reducing off-target risks .
1-(1-([2,2':6',2''-Terpyridin]-4'-yl)ethoxy)-2,2,6,6-tetramethylpiperidin-4-ol (Compound 13)
- Key Structural Difference : Contains a terpyridinyl-ethoxy group instead of biphenyl.
- Activity : Designed as an alkoxyamine releasing free radicals for antiparasitic applications (e.g., malaria, leishmaniasis).
- Mechanism : Radical generation disrupts parasitic redox balance .
1-{2-Hydroxy-3-[(2-methylbutan-2-yl)oxy]propyl}-2,2,6,6-tetramethylpiperidin-4-ol (CAS 942033-64-9)
- Key Structural Difference : Substitutes biphenyl with a 2-methylbutan-2-yloxy group.
- Properties : Higher hydrophobicity (molecular weight 301.5 g/mol) but lacks reported biological data .
2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide Hydrochloride
- Key Structural Difference: Acetamide linker with bromo-isopropylphenoxy substituent.
- Activity: Potential potassium channel modulator (BLD Pharm catalog) but unvalidated in peer-reviewed studies .
Comparative Analysis Table
Mechanistic and Pharmacological Insights
- Aryloxy Group Impact :
- Hydroxypropyl Linker : Critical for spatial orientation; modifications (e.g., acetamide in ) alter target engagement.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
- Stepwise Synthesis : Start with the piperidin-4-ol core, functionalize with biphenyl ether groups via nucleophilic substitution (e.g., using NaOH in dichloromethane for ether bond formation, as seen in similar syntheses) .
- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures to isolate the hydrochloride salt. Monitor purity via HPLC (C18 column, mobile phase: methanol/buffer at pH 4.6) .
- Optimization : Vary reaction time, temperature, and stoichiometry (e.g., excess biphenyl-4-ol to drive etherification). Use Design of Experiments (DoE) to identify critical parameters .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- Structural Confirmation : Use H/C NMR (DMSO-d6 or CDCl3) to verify substituent positions and stereochemistry. Compare peaks to analogous piperidine derivatives (e.g., 2,2,6,6-tetramethyl groups show distinct singlet signals) .
- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a validated method (e.g., sodium acetate/1-octanesulfonate buffer at pH 4.6 mixed with methanol) .
- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H] and fragmentation patterns .
Q. What are the critical storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation of the hydroxyl and ether groups .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the hydrochloride salt .
- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to establish shelf-life .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis due to potential dust inhalation .
- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers for hazardous disposal .
- Emergency Response : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Reaction Pathway Simulation : Use density functional theory (DFT) to model the hydroxyl group’s nucleophilicity and its interaction with electrophiles (e.g., acylating agents). Compare activation energies for alternative pathways .
- Solvent Effects : Apply COSMO-RS models to predict solubility in polar aprotic solvents (e.g., DMF, DMSO) and optimize reaction media .
Q. How should researchers resolve contradictions in reported synthetic yields across studies?
Methodological Answer:
- Critical Parameter Analysis : Identify variables affecting yield (e.g., moisture sensitivity, catalyst purity) through factorial experiments. For example, trace water may hydrolyze intermediates, reducing etherification efficiency .
- Reproducibility Checks : Replicate literature procedures with controlled humidity (<10% RH) and inert atmospheres (N2/Ar). Report deviations in reagent batch quality .
Q. What strategies enhance the compound’s solubility for in vitro bioactivity assays?
Methodological Answer:
Q. How can researchers design assays to evaluate its potential as a kinase inhibitor?
Methodological Answer:
- Kinase Panel Screening : Use fluorescence-based ADP-Glo™ assays against a panel of kinases (e.g., PI3K, MAPK). Include positive controls (staurosporine) and dose-response curves (IC50 determination) .
- Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding affinity to kinase ATP pockets. Validate with mutagenesis studies on key residues .
Q. What methodologies validate the compound’s stability under biological assay conditions?
Methodological Answer:
- LC-MS Stability Monitoring : Incubate the compound in cell culture media (RPMI-1640, 37°C/5% CO2) and analyze degradation products hourly via LC-MS. Compare to fresh controls .
- Metabolite Identification : Use hepatocyte microsomes to assess metabolic pathways. Identify primary metabolites (e.g., glucuronide conjugates) via high-resolution MS/MS .
Q. How can researchers address discrepancies in purity assessments between HPLC and NMR?
Methodological Answer:
- Impurity Profiling : Isolate HPLC peaks via preparative chromatography and characterize impurities by NMR. Common issues include residual solvents (e.g., DCM) or diastereomers .
- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify purity independently. Cross-validate with HPLC area-percent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
